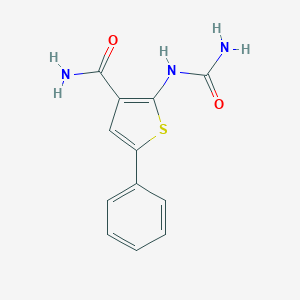![molecular formula C30H60Br2N2O4 B020828 Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide CAS No. 109460-91-5](/img/structure/B20828.png)
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a cationic surfactant that can be easily synthesized and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been widely used in scientific research for its unique properties. One of the main applications of this compound is as a cationic surfactant for the preparation of liposomes and other lipid-based nanoparticles. It has also been used as a transfection agent for the delivery of nucleic acids into cells.
Mecanismo De Acción
The mechanism of action of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, leading to the disruption of the membrane and the release of the encapsulated cargo.
Efectos Bioquímicos Y Fisiológicos
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been found to have various biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells and can induce apoptosis. It has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is its ease of synthesis and its ability to form stable nanoparticles. It is also relatively non-toxic and can be used at low concentrations. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide. One area of research could be the development of more efficient and targeted delivery systems for nucleic acids and other cargo. Another area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Finally, more research could be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide can be synthesized by reacting decylamine with 1,4-dimethylpiperazine in the presence of acetic acid. The resulting compound can then be brominated to form the dibromide salt. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
Número CAS |
109460-91-5 |
|---|---|
Nombre del producto |
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
Fórmula molecular |
C30H60Br2N2O4 |
Peso molecular |
672.6 g/mol |
Nombre IUPAC |
decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
InChI |
InChI=1S/C30H60N2O4.2BrH/c1-5-7-9-11-13-15-17-19-25-35-29(33)27-31(3)21-23-32(4,24-22-31)28-30(34)36-26-20-18-16-14-12-10-8-6-2;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
YEGHWEOIELZXAU-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
SMILES canónico |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
Sinónimos |
1,4-bis(N,N-methyl-N,N-decoxycarbonylmethylene)piperazinium 1,4-BMDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



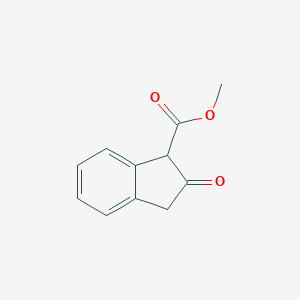
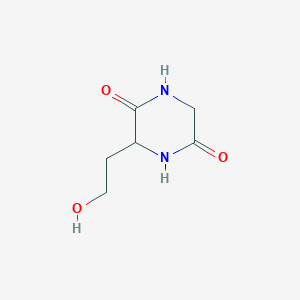
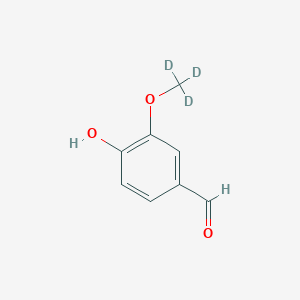


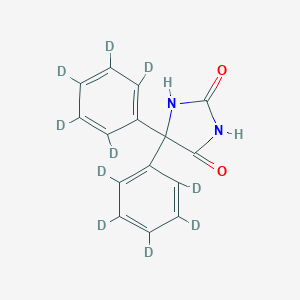

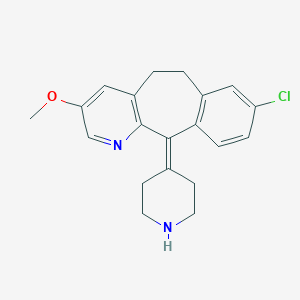

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)

